molecular formula C6H8N2O3 B3057200 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 774511-34-1

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B3057200
CAS No.: 774511-34-1
M. Wt: 156.14 g/mol
InChI Key: OUZIBENCYFOGIY-UHFFFAOYSA-N
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Description

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 774511-34-1) is a high-purity chemical building block for research and further manufacturing. This compound, with a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol, belongs to the 1,2,4-oxadiazole class of heterocycles . Heterocycles containing the 1,2,4-oxadiazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . These activities include serving as β-3 adrenergic receptor agonists, muscarinic agonists, serotonin antagonists, and non-steroidal anti-inflammatories . The carboxylic acid functional group on the oxadiazole ring makes this compound a versatile synthetic intermediate, suitable for further derivatization, such as in the synthesis of its lithium salt (CAS 2243507-81-3) . Its isopropyl substituent can influence the compound's lipophilicity and steric profile, which are key parameters in optimizing drug-like properties. This product is provided for research and further manufacturing applications only. It is not intended for direct human use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

5-propan-2-yl-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(2)5-7-4(6(9)10)8-11-5/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZIBENCYFOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618271
Record name 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774511-34-1
Record name 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Ethyl 5-Isopropyl-1,2,4-oxadiazole-3-carboxylate

The most direct method involves saponification of the corresponding ethyl ester. A mixture of ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate (4.1 mmol), lithium hydroxide monohydrate (10 mmol), tetrahydrofuran (5 mL), methanol (5 mL), and water (5 mL) is stirred at 20°C for 3 h. Acidification to pH 3 with HCl precipitates the carboxylic acid, yielding 83% after extraction with 10% methanol in dichloromethane. This route benefits from mild conditions and high efficiency but requires prior synthesis of the ester precursor.

Cyclocondensation of Isobutyramidoxime with Activated Carboxylic Acid Derivatives

A two-step approach adapts methods for 1,3,4-oxadiazoles to target the 1,2,4-regioisomer. Isobutyramidoxime reacts with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by cyclization using phosphorus oxychloride as a dehydrating agent. The intermediate ethyl ester is hydrolyzed as in Section 1.1. Yields for analogous 5-alkyl derivatives range from 65% to 85%, with the isopropyl group introducing moderate steric hindrance.

Hydrazide-Acylation-Cyclization Sequence

A patent-derived three-step synthesis offers scalability:

  • Hydrazide formation : Diethyl oxalate reacts with hydrazine hydrate in ethanol at 0–5°C to yield ethyl oxalate hydrazide (85% yield).
  • Acylation : Treatment with isobutyric anhydride at −20°C introduces the isopropyl moiety, forming 2-hydrazino-monoethyl isopropyloxalate.
  • Cyclization : Heating the acylated product with phosphorus pentoxide in toluene at 110°C for 12 h induces ring closure, yielding the ethyl ester (75% yield), followed by hydrolysis to the acid.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Cyclization efficiency correlates with solvent polarity and temperature. Nonpolar solvents (toluene, dioxane) favor dehydration by shifting equilibrium toward ring closure. Elevated temperatures (80–110°C) accelerate the process but risk decarboxylation, necessitating careful monitoring.

Regioselectivity Challenges

The 1,2,4-oxadiazole structure is favored over 1,3,4-isomers when using bulky substituents like isopropyl, as confirmed by $$^{13}\text{C}$$-NMR signals at 165.8 ppm (C-2) and 172.9 ppm (C-5). Steric effects during cyclization direct the isopropyl group to the 5-position, minimizing competing pathways.

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra exhibit characteristic bands at:

  • 1642 cm$$^{-1}$$: C=N stretching of the oxadiazole ring
  • 1695 cm$$^{-1}$$: C=O stretching of the carboxylic acid
  • 1089 cm$$^{-1}$$: C-O stretching of the oxadiazole nucleus

Nuclear Magnetic Resonance

$$^{1}\text{H}$$-NMR (DMSO-$$d_6$$):

  • δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH$$_3$$)
  • δ 3.10 (septet, 1H, J = 6.8 Hz, isopropyl CH)
  • δ 13.2 (br s, 1H, COOH)

$$^{13}\text{C}$$-NMR (DMSO-$$d_6$$):

  • 172.9 ppm (C-5 oxadiazole)
  • 165.8 ppm (C-3 carboxylic acid)
  • 34.2 ppm (isopropyl CH)
  • 22.1 ppm (isopropyl CH$$_3$$)

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z 199.1 [M+H]$$^+$$, consistent with the molecular formula C$$7$$H$${10}$$N$$2$$O$$3$$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Scalability Key Limitations
Ester hydrolysis 83 >95% High Requires ester precursor
Cyclocondensation 65–85 90–93% Moderate Regioselectivity control
Hydrazide route 75 88% High Multi-step, harsh conditions

Industrial Applications and Derivative Synthesis

The carboxylic acid moiety enables conjugation to bioactive molecules via amide or ester linkages. Merck’s WO2006/060712A2 patent demonstrates its utility in kinase inhibitor synthesis, where the isopropyl group enhances target binding through hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Key Reactions

  • Oxidation : Can yield various oxides using agents like potassium permanganate.
  • Reduction : Can convert the oxadiazole ring into other heterocyclic structures using reducing agents like lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce diverse functional groups into the oxadiazole ring.

Scientific Research Applications

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

The compound has demonstrated promising biological activities:

  • Antibacterial and Antifungal : Exhibits potential as an antibacterial and antifungal agent, making it valuable in the development of new antibiotics.
  • Antiviral Properties : Investigated for its efficacy against various viral infections.
  • Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, showcasing moderate antiproliferative activity against specific cancer cell lines .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties beneficial for catalysis and materials science.

Material Science

The stability and reactivity of this compound make it suitable for developing advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various human cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity with IC50 values indicating moderate effectiveness against HL-60 leukemia cells .

Case Study 2: Antimicrobial Activity

Research focused on the antibacterial properties of this compound revealed effectiveness against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,2,4-oxadiazole-3-carboxylic acid derivatives include substituents at position 5 and their impact on molecular properties:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid Isopropyl C₆H₈N₂O₃ 156.14 (3-isopropyl isomer) Moderate solubility; metabolic stability
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl C₄H₄N₂O₃ 128.09 Higher solubility; lower logP
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl C₉H₅BrN₂O₃ 269.05 Reduced solubility; increased lipophilicity
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridinyl C₈H₅N₃O₃ 191.14 Enhanced π-π interactions; basic nitrogen
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methylbutan-2-yl C₈H₁₂N₂O₃ 184.19 Steric bulk; potential for improved target binding

Notes:

  • Isopropyl vs.
  • Aryl vs. Alkyl : Aryl substituents (e.g., bromophenyl) introduce aromatic interactions but may hinder solubility, whereas alkyl groups balance lipophilicity and metabolic stability .

Notes on Discrepancies and Limitations

  • This may reflect a positional isomerism error in literature or patents .
  • Data Gaps: Limited direct data on the 5-isopropyl isomer necessitate extrapolation from structurally related compounds.

Biological Activity

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with an isopropyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C7H10N2O3C_7H_10N_2O_3 with a molar mass of approximately 170.17 g/mol. The structural characteristics contribute to its potential reactivity and biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors associated with various disease processes. For instance, it may inhibit certain enzymes involved in cancer progression or inflammation pathways, leading to therapeutic effects such as apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)2.41
A375 (Melanoma)1.22
PANC-1 (Pancreatic Cancer)3.9
U-937 (Acute Monocytic Leukemia)0.23

These findings indicate that the compound may induce apoptosis through pathways involving p53 expression and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. For example, compounds within this class have been evaluated for their efficacy against drug-resistant strains of Trypanosoma cruzi and Leishmania amazonensis, demonstrating significant inhibitory effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several oxadiazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated that this compound exhibited superior activity against renal cancer cells with an IC50 value of 1.143 µM, highlighting its potential as a selective anticancer agent .

Case Study 2: Apoptosis Induction

Flow cytometry assays conducted on MCF-7 and MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction in a dose-dependent manner. This suggests its utility in developing therapies aimed at inducing cell death in resistant cancer types .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives to highlight its unique properties.

Table 2: Comparison of Oxadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,2,4-oxadiazole-3-carboxylic acidMethyl group at position 5Moderate cytotoxicity
This compound Isopropyl group at position 5High cytotoxicity against multiple cancers
5-Acetyl-1,2,4-oxadiazole-3-carboxylic acidAcetyl group at position 5Lower activity compared to isopropyl derivatives

The presence of the isopropyl group enhances lipophilicity and may increase biological activity compared to other derivatives .

Q & A

Basic: What safety protocols are critical when handling 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield. Respiratory protection (e.g., NIOSH-certified P95 filters for dust) is recommended if aerosolization occurs .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for dust control .
  • Spill Management : Avoid water contact; use inert absorbents (e.g., sand) for containment. Dispose of contaminated materials as hazardous waste .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
While direct synthesis data is limited, analogous heterocyclic carboxylic acids (e.g., indole-carboxylic acids) are synthesized via:

  • Condensation Reactions : Refluxing precursors (e.g., 3-formyl derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .
  • Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions. Optimize reaction time (3–5 hours) and temperature (80–100°C) for yield improvement .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to analyze electron density maps (e.g., HOMO-LUMO gaps) and identify electrophilic sites. Software like Gaussian or ORCA can model transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways. PubChem’s InChI key (provided for analogous compounds) can aid in parameterization .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:

  • Dose-Response Validation : Perform IC50 assays across multiple cell lines (e.g., HeLa, HEK293) to confirm antimicrobial or anticancer activity. Include positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .
  • Structural Confirmation : Use LC-MS and 2D NMR (HSQC, HMBC) to verify compound purity and rule out isomerization or degradation artifacts .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) to identify isopropyl protons (δ 1.2–1.4 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms the oxadiazole ring carbons (δ 160–170 ppm) .
  • FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z for C₇H₁₀N₂O₃: 170.0691) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the oxadiazole ring to enhance enzyme inhibition. Compare logP values (via HPLC) to assess membrane permeability .
  • Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl or trifluoromethyl groups to evaluate metabolic stability using microsomal assays (e.g., human liver microsomes) .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Humidity Control : Use desiccants (e.g., silica gel) in storage vials. Monitor water content via Karl Fischer titration .

Advanced: What in vitro models are appropriate for assessing acute toxicity?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin reduction assays in human keratinocyte (HaCaT) and lung (A549) cell lines. Classify toxicity per GHS criteria (e.g., LD50 < 2000 mg/kg for Category 4) .
  • Reactive Oxygen Species (ROS) Detection : Apply DCFH-DA fluorescence probes to evaluate oxidative stress induction .

Basic: How should researchers address the lack of ecological data for this compound?

Methodological Answer:

  • Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202). Proceed to algal growth inhibition (OECD 201) if EC50 < 100 mg/L .
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., phenyl-oxadiazoles) to estimate biodegradability and bioaccumulation potential .

Advanced: What strategies optimize reaction yields in oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

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